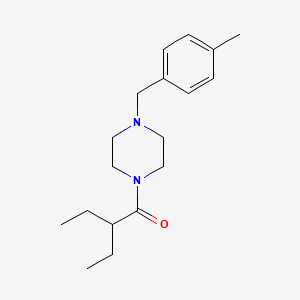![molecular formula C14H12N4O2 B4850593 ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4850593.png)
ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that this compound exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and viral replication. It has also been suggested that this compound may modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines and reduces the replication of certain viruses. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential as a versatile ligand in metal-organic frameworks for gas storage and separation applications. In addition, this compound has shown promising results as an antitumor and antiviral agent, making it a potential candidate for further drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of research is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of its potential as an anti-inflammatory and analgesic agent. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the potential use of this compound as a ligand in metal-organic frameworks for gas storage and separation applications should be further explored.
In conclusion, ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a versatile compound that has shown promising results in various fields of research. Its potential applications as an antitumor and antiviral agent, anti-inflammatory and analgesic agent, and ligand in metal-organic frameworks make it a compound of interest for further investigation.
Aplicaciones Científicas De Investigación
Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor and antiviral agent. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In addition, this compound has been used as a ligand in metal-organic frameworks for gas storage and separation applications.
Propiedades
IUPAC Name |
ethyl 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-13(19)11-8-15-14-16-9-17-18(14)12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXURLNCATBLWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4850515.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-3-pyridinylbenzamide](/img/structure/B4850518.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4850524.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4850531.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B4850542.png)
![2,4,6-trimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4850544.png)

![N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
![N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4850584.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4850604.png)
![5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4850612.png)